N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide
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Overview
Description
N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₀O₂N₂. It is a derivative of acetamide and contains a phenyl group attached to a pent-4-yn-2-yl chain with a keto group at the third position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-phenylpent-4-yn-2-ol as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions including oxidation and acetylation. The oxidation step involves converting the alcohol group to a keto group, followed by acetylation to introduce the acetamide group.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions where the keto group can be further oxidized to carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired functional group.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide is similar to other acetamide derivatives and phenyl-containing compounds. its unique structure, particularly the presence of the pent-4-yn-2-yl chain with a keto group, sets it apart. Similar compounds include:
Acetophenone: A simpler ketone with a phenyl group.
Phenylacetic acid: A phenyl derivative with a carboxylic acid group.
Pent-4-yn-2-ol: A hydroxyl derivative of the pent-4-yn-2-yl chain.
These compounds share structural similarities but differ in functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
655242-10-7 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(3-oxo-5-phenylpent-4-yn-2-yl)acetamide |
InChI |
InChI=1S/C13H13NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,1-2H3,(H,14,15) |
InChI Key |
XWCHBGMHOSYTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C#CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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